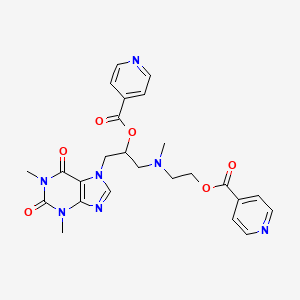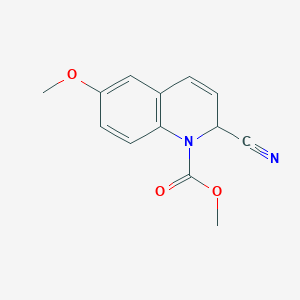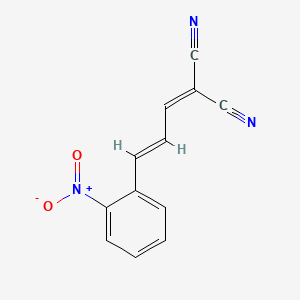![molecular formula C7H8N2O3S B14653512 1-hydroxy-2-[(E)-sulfamoyliminomethyl]benzene](/img/structure/B14653512.png)
1-hydroxy-2-[(E)-sulfamoyliminomethyl]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-hydroxy-2-[(E)-sulfamoyliminomethyl]benzene is an organic compound that features a benzene ring substituted with a hydroxyl group and a sulfamoyliminomethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-hydroxy-2-[(E)-sulfamoyliminomethyl]benzene typically involves the introduction of the sulfamoyliminomethyl group to a benzene ring that already has a hydroxyl group. One common method involves the reaction of 2-hydroxybenzaldehyde with sulfamide under specific conditions to form the desired product. The reaction is usually carried out in the presence of a base such as sodium hydroxide and a solvent like ethanol. The reaction mixture is heated to facilitate the formation of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-hydroxy-2-[(E)-sulfamoyliminomethyl]benzene undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The sulfamoyliminomethyl group can be reduced to form an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under acidic conditions.
Major Products Formed
Oxidation: Formation of 2-hydroxybenzaldehyde or 2-hydroxybenzoic acid.
Reduction: Formation of 1-hydroxy-2-aminomethylbenzene.
Substitution: Formation of various substituted benzene derivatives depending on the substituent introduced.
Scientific Research Applications
1-hydroxy-2-[(E)-sulfamoyliminomethyl]benzene has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-hydroxy-2-[(E)-sulfamoyliminomethyl]benzene involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the sulfamoyliminomethyl group can interact with enzymes and proteins. These interactions can lead to the inhibition of enzyme activity or modulation of protein function, thereby exerting its biological effects.
Comparison with Similar Compounds
Similar Compounds
1-hydroxy-2-nitrobenzene: Similar structure but with a nitro group instead of a sulfamoyliminomethyl group.
2-hydroxybenzaldehyde: Lacks the sulfamoyliminomethyl group but has a similar hydroxyl group.
1-hydroxy-2-aminomethylbenzene: Formed by the reduction of the sulfamoyliminomethyl group to an amine.
Uniqueness
1-hydroxy-2-[(E)-sulfamoyliminomethyl]benzene is unique due to the presence of the sulfamoyliminomethyl group, which imparts distinct chemical and biological properties. This group can participate in specific interactions that are not possible with other similar compounds, making it valuable for various applications.
Properties
Molecular Formula |
C7H8N2O3S |
|---|---|
Molecular Weight |
200.22 g/mol |
IUPAC Name |
1-hydroxy-2-[(E)-sulfamoyliminomethyl]benzene |
InChI |
InChI=1S/C7H8N2O3S/c8-13(11,12)9-5-6-3-1-2-4-7(6)10/h1-5,10H,(H2,8,11,12)/b9-5+ |
InChI Key |
PWFOOLJGPSTBGD-WEVVVXLNSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/S(=O)(=O)N)O |
Canonical SMILES |
C1=CC=C(C(=C1)C=NS(=O)(=O)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


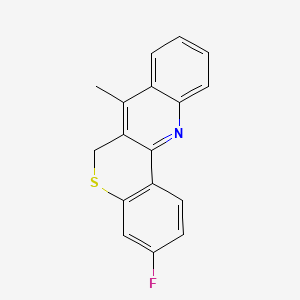
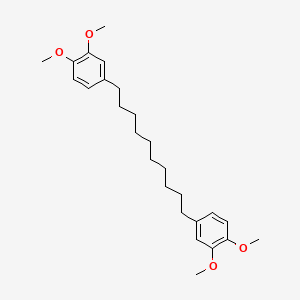
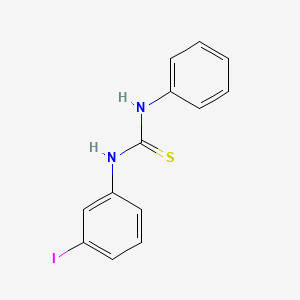
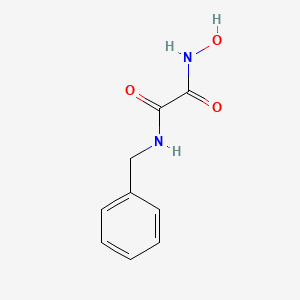
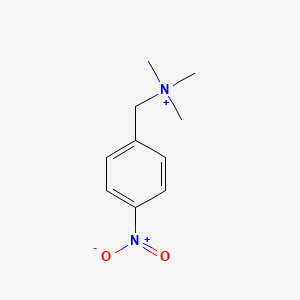
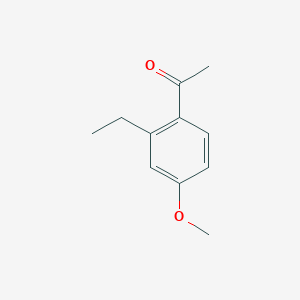
![(E)-1-(4-Fluorophenyl)-N-[4'-(octyloxy)[1,1'-biphenyl]-4-yl]methanimine](/img/structure/B14653482.png)
![(E,E)-N,N'-(Dodecane-1,12-diyl)bis[1-(pyridin-2-yl)methanimine]](/img/structure/B14653485.png)
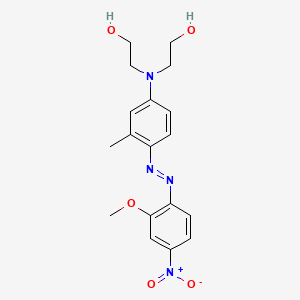
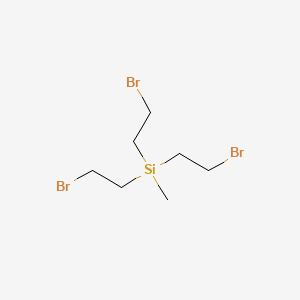
![ethyl 5-hydroxy-2-methyl-1H-benzo[g]indole-3-carboxylate](/img/structure/B14653508.png)
